molecular formula C21H22N4OS B2599991 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-20-4

3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2599991
CAS RN: 863002-20-4
M. Wt: 378.49
InChI Key: HOUDFZGUNUYPBX-UHFFFAOYSA-N
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Description

3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds that have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is part of a larger family of compounds involving indole and triazole derivatives. These compounds are often synthesized for various applications in scientific research. For instance, the synthesis of novel indole-benzimidazole derivatives involves the preparation of indole carboxylic acids, which are then condensed with substituted o-phenylenediamines. This process is crucial for forming combined indole-benzimidazoles, which are valuable in chemical research (Wang et al., 2016).

Biological Activities

Research on derivatives of Indole shows significant biological activities. The synthesis and evaluation of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole derivatives as potential antimicrobial agents is one example. These derivatives are synthesized through a series of reactions and evaluated for their antimicrobial potential, indicating their applications in the development of new pharmaceutical compounds (Kalshetty et al., 2012).

Electrochemical and Biocidal Properties

Some indole derivatives exhibit unique electrochemical and biocidal properties. For instance, the synthesis and evaluation of nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts demonstrate their use in voltammetric determination and as molluscicidal agents, showcasing their potential in environmental and analytical chemistry (Makki et al., 2014).

Conducting Polymers and Electrochromic Properties

The electropolymerization of thieno[3,2-b]indoles, including variants like 6-methoxythieno[3,2-b]indole, leads to the formation of electroactive polymer films. These films, characterized by various analytical techniques, reveal significant differences in electrochemical and physicochemical properties based on the location and effects of substituents. Such studies contribute to the development of new conducting materials (Mezlova et al., 2005).

Antioxidant and Antimicrobial Evaluation

Indole derivatives also demonstrate antioxidant and antimicrobial properties. The synthesis and evaluation of 4-substituted-1H-1,2,4-triazole derivatives for their in vitro scavenging of radicals and lipid peroxidation inhibition effects, as well as their antimicrobial properties, are critical in understanding their potential therapeutic applications (Baytas et al., 2012).

Antimicrobial Activity and Synthesis Techniques

The efficient regioselective synthesis of 1,2,4-Triazoles and their antimicrobial evaluation indicate the versatility of these compounds in medical chemistry. Such research facilitates the development of novel antimicrobial agents (Mansueto et al., 2014).

properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15(16-8-4-3-5-9-16)27-21-24-23-20(25(21)12-13-26-2)18-14-22-19-11-7-6-10-17(18)19/h3-11,14-15,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUDFZGUNUYPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

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